2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine
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Overview
Description
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that features both azetidine and pyrazolo[1,5-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the azetidine ring. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods like crystallization or chromatography are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine moiety can also bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-pyrazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromopyrazolo[1,5-a]pyridine: Lacks the azetidine ring, which may reduce its potential interactions with biological targets.
2-(Azetidin-3-yl)-6-chloropyrazolo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is unique due to the presence of both the azetidine and bromopyrazolo[1,5-a]pyridine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-2-9-3-10(7-4-12-5-7)13-14(9)6-8/h1-3,6-7,12H,4-5H2 |
InChI Key |
XMIGKHSXUDKHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
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